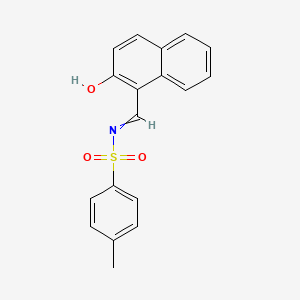

花青素5羧酸(氯化物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Cy5 carboxylic acids and related compounds often involves complex organic reactions. For example, the ring-closing metathesis method has been utilized for synthesizing functionalized cycloalkene skeletons, highlighting the adaptability of synthesis strategies in creating desired fluorescent properties (Xin Cong & Z. Yao, 2006). Additionally, the cyclization of carboxylic acids to carbon-carbon triple bonds showcases innovative approaches to forming cyclic structures essential for dye synthesis (M. Uchiyama et al., 2006).

Molecular Structure Analysis

The molecular structure of Cy5 carboxylic acids is pivotal in determining their optical properties. Studies have shown that specific amino acid residues and cyclic structures play crucial roles in targeting and functionalizing these compounds within biological systems. For instance, the carboxy-terminal amino acid residues of cytochrome b5 are necessary for targeting to the endoplasmic reticulum, illustrating the importance of molecular orientation and structure in biological interactions (Jun-ya Mitoma & Akio Ito, 1992).

Chemical Reactions and Properties

Cy5 carboxylic acids undergo various chemical reactions that modify their structure and, consequently, their fluorescence properties. The development of novel strategies for selective C(sp3)-H bond cycloalkylation with neighboring carboxylic acid as a traceless activating group exemplifies the innovative chemical manipulations applied to these compounds (Leiyang Lv & Zhiping Li, 2017).

Physical Properties Analysis

The physical properties of Cy5 carboxylic acids, such as their solubility, stability, and fluorescence characteristics, are critical for their application. Research on the synthesis and properties of bifunctionalized complexes illustrates the exploration of physical properties to enhance the utility of these compounds in biological imaging and diagnostics (Samer Ursillo et al., 2014).

Chemical Properties Analysis

The chemical properties of Cy5 carboxylic acids, including reactivity, photostability, and fluorescence efficiency, are integral to their functionality as dyes. The exploration of carboxylic acids as Lewis bases in forming strongly acidic carboxylic acid adducts demonstrates the diverse chemical behaviors these molecules can exhibit and how these properties can be harnessed for specific applications (Simona Mitu & M. C. Baird, 2006).

科学研究应用

有机合成

羧酸,包括花青素5羧酸,在有机合成中起着至关重要的作用 {svg_1}. 它们参与各种有机反应,如取代、消除、氧化和偶联 {svg_2}. 这些反应可以导致各种有机化合物的生产 {svg_3}.

纳米技术

羧酸被用作纳米技术中的表面改性剂 {svg_4}. 它们可以改善金属纳米粒子或碳纳米结构的分散和掺入 {svg_5}. 花青素5羧酸可能在类似的应用中使用。

聚合物

羧酸用于聚合物的生产 {svg_6}. 它们可以作为单体、添加剂或催化剂 {svg_7}. 鉴于其化学结构,花青素5羧酸可用于聚合物的生产或改性。

表面改性

羧酸用于改性纳米粒子和纳米结构的表面 {svg_8}. 这包括碳基纳米结构,如碳纳米管、石墨烯和纳米纤维 {svg_9}. 花青素5羧酸可能在类似的应用中使用。

生物合成产品提取

离子液体,可由羧酸制成,用于生物合成产品的提取和纯化 {svg_10}. 这些产品可以源自生物质或通过发酵获得 {svg_11}. 花青素5羧酸可能用于为这些目的创建离子液体。

工业化学品和聚合物生产

羧酸在化学、制药、化妆品和食品工业中大规模使用 {svg_12}. 它们用作平台化学品,在生物基大宗工业化学品和聚合物生产中具有多种应用 {svg_13}. 花青素5羧酸可能在类似的工业应用中使用。

作用机制

Target of Action

Cyanine5 carboxylic acid (chloride), also known as Cy5 Carboxylic acids or Cy5 acid, is a fluorescent dye . It doesn’t have a specific biological target because it’s non-reactive . Instead, it’s often used in biological and chemical research to label proteins, antibodies, and small molecules .

Mode of Action

As a non-reactive dye, Cy5 doesn’t interact directly with biological targets. Instead, it’s used to label these targets, allowing researchers to track and visualize them under a fluorescence microscope .

Biochemical Pathways

Since Cy5 is a non-reactive dye, it doesn’t directly affect any biochemical pathways. When attached to a molecule involved in a particular pathway, it can help researchers visualize and understand the pathway’s dynamics .

Result of Action

The primary result of Cy5’s action is the production of fluorescence when exposed to specific wavelengths of light (Ex=646 nm, Em=662 nm) . This allows researchers to visualize the labeled molecules under a fluorescence microscope .

Action Environment

The efficacy and stability of Cy5 can be influenced by various environmental factors. For instance, it should be stored away from light and moisture to maintain its stability . Also, the fluorescence of Cy5 can be affected by the pH and the presence of other fluorescent substances in the environment .

安全和危害

未来方向

Cy3 and Cy5 are found to be mitochondria targeting as single entities or conjugates and can deliver a variety of structurally diverse molecules to mitochondria to exert cellular effects . This mitochondrial targeting and delivery capacity is more prominent in cancer cells , indicating potential future directions in cancer research.

Relevant Papers One relevant paper titled “Introduction of the Functional Amino Group at the meso Position of Cy3 …” discusses the fluorescence properties of Cy3 and Cy5 dyes .

属性

IUPAC Name |

6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O2.ClH/c1-31(2)24-16-11-13-18-26(24)33(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)34(29)23-15-7-10-22-30(35)36;/h6,8-9,11-14,16-21H,7,10,15,22-23H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDOHVMHEAVMNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes Cy5 acid particularly suitable for SERS applications?

A1: Cy5 acid exhibits strong Raman scattering, making it easily detectable even at low concentrations. [, ] This is crucial for SERS, a technique that relies on amplifying weak Raman signals from molecules adsorbed onto nanostructured surfaces.

Q2: How does the integration of hydrogels enhance the SERS signal of Cy5 acid?

A2: The research by [] demonstrates that incorporating a hydrogel layer onto plasmonic nanostructures creates three-dimensional volumetric hotspots. These hotspots increase the concentration of Cy5 acid within the hydrogel network, leading to a significant enhancement of the SERS signal. This approach enabled the detection of Cy5 acid at concentrations as low as 100 pM, highlighting the potential of hydrogel-assisted SERS for sensitive molecular detection.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

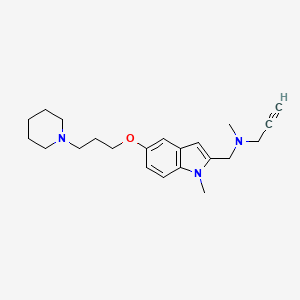

![N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B1192532.png)

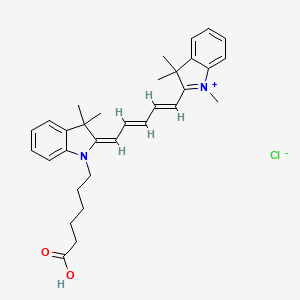

![2-[4-[6-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-(3-phenylmorpholin-4-yl)quinazolin-2-yl]pyrazol-1-yl]ethanol](/img/structure/B1192538.png)